An In-depth Technical Guide to the Synthesis and Characterization of 4-(Oxiran-2-ylmethoxy)butyl Acrylate
An In-depth Technical Guide to the Synthesis and Characterization of 4-(Oxiran-2-ylmethoxy)butyl Acrylate
Introduction
4-(Oxiran-2-ylmethoxy)butyl acrylate, also known as 4-hydroxybutyl acrylate glycidyl ether, is a bifunctional monomer of significant interest to researchers and professionals in drug development, polymer chemistry, and materials science.[1][2] Its unique structure, featuring both a reactive acrylate group and an epoxide (oxirane) ring, allows for versatile applications in the synthesis of advanced polymers and biomaterials. The acrylate moiety can undergo free-radical polymerization to form a polyacrylate backbone, while the epoxide group can participate in various ring-opening reactions, enabling cross-linking and post-polymerization modification. This dual functionality makes it a valuable building block for creating materials with tailored properties such as enhanced adhesion, chemical resistance, and biocompatibility. This guide provides a comprehensive overview of a plausible synthetic route to 4-(oxiran-2-ylmethoxy)butyl acrylate and details the analytical techniques for its thorough characterization.
Chemical Profile
| Property | Value |
| Chemical Name | 4-(Oxiran-2-ylmethoxy)butyl acrylate |
| Synonyms | 4-Hydroxybutyl acrylate glycidyl ether, 4HBAGE |
| CAS Number | 119692-59-0 |
| Molecular Formula | C₁₀H₁₆O₄ |
| Molecular Weight | 200.23 g/mol |
| Appearance | Colorless to light yellow liquid |
Health and Safety Precautions
A thorough understanding and implementation of safety protocols are paramount when handling the chemicals involved in the synthesis of 4-(oxiran-2-ylmethoxy)butyl acrylate.
General Handling:
-
All manipulations should be conducted in a well-ventilated chemical fume hood.
-
Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat, must be worn at all times.[3]
-
An emergency eyewash station and safety shower should be readily accessible.
Reactant-Specific Hazards:
-
4-Hydroxybutyl acrylate: This compound is a known skin and eye irritant. Inhalation may cause respiratory irritation.
-
Epichlorohydrin: A highly toxic and carcinogenic substance. It is corrosive and can cause severe skin burns and eye damage. Acute inhalation toxicity is high.
-
Glycidol: Classified as a carcinogen and mutagen. It is harmful if swallowed, in contact with skin, or if inhaled.[4][5][6][7]
-
Sodium Hydride (NaH): A highly reactive and flammable solid. It reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere (e.g., nitrogen or argon).
-
Phase-transfer catalysts (e.g., Tetrabutylammonium bromide): Can be irritating to the eyes and skin.
Product Hazards:
-
4-(Oxiran-2-ylmethoxy)butyl acrylate: As a glycidyl ether, it should be handled with care, assuming potential for skin sensitization and irritation.[1][8] The acrylate group also presents a potential for sensitization.
Waste Disposal:
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations. Chlorinated and non-chlorinated organic waste streams should be segregated.
Synthesis of 4-(Oxiran-2-ylmethoxy)butyl Acrylate
The synthesis of 4-(oxiran-2-ylmethoxy)butyl acrylate can be logically approached via the etherification of 4-hydroxybutyl acrylate with an epoxide-containing reagent. A common and effective method is the reaction with epichlorohydrin under basic conditions, often employing a phase-transfer catalyst to enhance reaction rates and efficiency.
Proposed Reaction Scheme:
Caption: Proposed synthesis of 4-(oxiran-2-ylmethoxy)butyl acrylate.
Experimental Protocol
This protocol is a representative procedure and may require optimization based on laboratory conditions and desired scale.
Materials and Equipment:
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Three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet.
-
Addition funnel.
-
Temperature-controlled heating mantle.
-
Anhydrous tetrahydrofuran (THF).
-
4-Hydroxybutyl acrylate.
-
Epichlorohydrin.
-
Sodium hydride (60% dispersion in mineral oil).
-
Tetrabutylammonium bromide (TBAB).
-
Saturated aqueous ammonium chloride (NH₄Cl).
-
Saturated aqueous sodium chloride (brine).
-
Anhydrous magnesium sulfate (MgSO₄).
-
Rotary evaporator.
-
Vacuum distillation apparatus.
Procedure:
-
Reaction Setup: A 500 mL three-neck round-bottom flask is dried in an oven and cooled under a stream of dry nitrogen. The flask is equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a rubber septum.
-
Dispersion of Base: The flask is charged with anhydrous THF (200 mL) under a nitrogen atmosphere. Sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) is carefully weighed and added to the flask in portions. The mineral oil can be removed by washing the NaH dispersion with anhydrous hexanes prior to addition to the THF, if desired.
-
Formation of Alkoxide: 4-Hydroxybutyl acrylate (1.0 equivalent) is dissolved in anhydrous THF (50 mL) and added dropwise to the stirred suspension of NaH in THF at 0 °C (ice bath) using an addition funnel. The mixture is stirred at this temperature for 30 minutes, and then allowed to warm to room temperature and stirred for an additional hour to ensure complete formation of the sodium alkoxide. Hydrogen gas evolution will be observed.
-
Addition of Epichlorohydrin and Catalyst: Tetrabutylammonium bromide (0.1 equivalents) is added to the reaction mixture, followed by the dropwise addition of epichlorohydrin (1.5 equivalents) via the addition funnel.
-
Reaction: The reaction mixture is heated to reflux (approximately 66 °C) and maintained at this temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: After the reaction is complete, the flask is cooled to 0 °C in an ice bath. The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution until gas evolution ceases.
-
Work-up: The mixture is transferred to a separatory funnel and the aqueous layer is removed. The organic layer is washed sequentially with deionized water (2 x 100 mL) and saturated brine (1 x 100 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield 4-(oxiran-2-ylmethoxy)butyl acrylate as a colorless to pale yellow oil.
Characterization of 4-(Oxiran-2-ylmethoxy)butyl Acrylate
Thorough characterization is essential to confirm the identity and purity of the synthesized product. The following analytical techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
-
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show characteristic signals for the acrylate, butyl chain, and oxirane protons.
-
Acrylate Protons: Three distinct signals in the vinylic region (δ 5.8-6.5 ppm) corresponding to the three non-equivalent protons of the acrylate group.
-
Oxirane Protons: A set of multiplets in the range of δ 2.5-3.2 ppm, characteristic of the CH₂ and CH protons of the epoxide ring.
-
Butyl Chain Protons: Signals corresponding to the methylene groups of the butyl chain. The -OCH₂- group adjacent to the acrylate will appear around δ 4.2 ppm, while the other -OCH₂- group adjacent to the glycidyl ether will be around δ 3.5 ppm. The two internal methylene groups of the butyl chain will appear as multiplets around δ 1.6-1.8 ppm.
-
Glycidyl Ether Methylene Protons: The -OCH₂- group of the glycidyl ether will likely appear as a doublet of doublets around δ 3.4-3.7 ppm.
-
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the carbon framework.
-
Carbonyl Carbon: A signal around δ 166 ppm for the ester carbonyl.
-
Acrylate Carbons: Two signals in the vinylic region (δ 128-131 ppm).
-
Oxirane Carbons: Two signals around δ 44 and 51 ppm for the CH₂ and CH carbons of the epoxide ring.
-
Butyl Chain and Ether Carbons: Signals in the range of δ 25-72 ppm corresponding to the four carbons of the butyl chain and the methylene carbon of the glycidyl ether.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Assignment |
| ~3050 | C-H stretch (epoxide ring) |
| 2930-2860 | C-H stretch (aliphatic) |
| ~1725 | C=O stretch (acrylate ester) |
| ~1635 | C=C stretch (acrylate) |
| ~1410 | C-H bend (vinyl) |
| ~1190 | C-O stretch (ester) |
| ~1100 | C-O-C stretch (ether) |
| ~910, 840 | Epoxide ring vibrations |
The presence of the characteristic C=O and C=C stretching bands from the acrylate group, along with the distinctive epoxide ring vibrations, would strongly indicate the successful synthesis of the target molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 4-(oxiran-2-ylmethoxy)butyl acrylate (MW = 200.23 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) depending on the ionization technique used (e.g., EI or ESI).
Expected Fragmentation Pattern:
-
Loss of the acrylate group.
-
Cleavage of the ether linkages.
-
Fragmentation of the butyl chain.
-
Characteristic fragments corresponding to the glycidyl group.
Purification and Storage
Purification:
-
Distillation: Vacuum distillation is the preferred method for purifying the final product.[9][10] It is crucial to use a polymerization inhibitor (e.g., hydroquinone or MEHQ) during distillation to prevent the thermally induced polymerization of the acrylate group.
-
Column Chromatography: For smaller scale purifications or to remove non-volatile impurities, silica gel column chromatography can be employed using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
Storage:
-
4-(Oxiran-2-ylmethoxy)butyl acrylate should be stored in a cool, dark, and dry place, preferably refrigerated.[1][8]
-
It should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent polymerization initiated by oxygen.
-
The product is typically supplied with a polymerization inhibitor, such as MEHQ (monomethyl ether of hydroquinone).
Conclusion
This technical guide outlines a robust and plausible pathway for the synthesis of 4-(oxiran-2-ylmethoxy)butyl acrylate, a valuable monomer for the development of advanced functional polymers. The detailed protocol, coupled with a comprehensive characterization strategy, provides researchers and drug development professionals with the necessary information to produce and verify this compound in a laboratory setting. Adherence to strict safety protocols is essential throughout the synthesis and handling of this and all related chemical compounds. The versatility of this monomer, stemming from its dual acrylate and epoxide functionalities, opens up numerous possibilities for the design of novel materials with tailored properties for a wide range of applications.
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Supplementary Material. The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
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Synthesis and characterization of glycidyl methacrylate/butyl acrylate copolymers obtained at a low temperature by atom transfer radical polymerization. ResearchGate. Retrieved January 12, 2026, from [Link]
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US005530041A - Composite material and method of making same. Google Patents. Retrieved January 12, 2026, from [Link]
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1 H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,... ResearchGate. Retrieved January 12, 2026, from [Link]
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²H-NMR and ¹³C-NMR study of the hydration behavior of poly(2-methoxyethyl acrylate), poly(2-hydroxyethyl methacrylate) and poly(tetrahydrofurfuryl acrylate) in relation to their blood compatibility as biomaterials. PubMed. Retrieved January 12, 2026, from [Link]
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